1-Acetyl-3-bromopiperidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-acetyl-3-bromopiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO2/c1-5(10)9-3-2-7(11)6(8)4-9/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSGNHLCUXKGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)C(C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303369 | |
| Record name | 1-Acetyl-3-bromo-4-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62829-47-4 | |
| Record name | 1-Acetyl-3-bromo-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62829-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-3-bromo-4-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Acetyl 3 Bromopiperidin 4 One
Direct Bromination of Piperidin-4-one Derivatives
The most direct pathway to 1-Acetyl-3-bromopiperidin-4-one involves the α-bromination of a corresponding piperidin-4-one precursor. This approach relies on the generation of an enol or enolate intermediate, which then reacts with an electrophilic bromine source.
Regioselective Bromination Approaches
Achieving regioselectivity is critical in the bromination of piperidin-4-ones to ensure the introduction of the bromine atom at the desired C3 position. The synthesis of the closely related analogue, 3-bromo-1-methyl-piperidin-4-one, provides a clear example of such a regioselective process. In a patented method, 1-methyl-piperidin-4-one is suspended in diethyl ether and treated with N-bromosuccinimide (NBS) in the presence of ammonium (B1175870) acetate (B1210297) at low temperatures (ice bath conditions). google.com This reaction proceeds to give the C3-brominated product as a yellow oily liquid with high yield and purity. google.com The selectivity for the C3 position is governed by the kinetically favored enolate formation away from the nitrogen atom. Mild brominating agents, such as tetrabutylammonium (B224687) tribromide (TBATB), have also been employed for the regioselective bromination of other heterocyclic systems and represent a viable, mild alternative for such transformations. nih.gov
A summary of a representative bromination reaction is detailed below:
| Starting Material | Reagents | Solvent | Conditions | Product | Yield |
| 1-methyl-piperidin-4-one | N-Bromosuccinimide (NBS), Ammonium Acetate | Diethyl Ether | Ice bath (<5 °C), 4h | 3-bromo-1-methyl-piperidin-4-one | 83% |
Table 1: Reaction conditions for the regioselective bromination of a piperidin-4-one derivative as described in patent CN114044783A. google.com
Influence of N-Protection Strategies on Bromination Outcomes
The choice of the N-protecting group can affect the regioselectivity of electrophilic additions. clockss.org For the α-bromination of N-acetyl-4-piperidone, the electron-withdrawing acetyl group would influence the ease of enolate formation compared to an N-alkyl-4-piperidone. Other N-protecting groups, such as the tert-butoxycarbonyl (Boc) group, are also common in piperidine (B6355638) chemistry and have been noted in the context of piperidone precursors. federalregister.gov The N-Boc group, like the N-acetyl group, is a carbamate (B1207046) and can influence reaction pathways, sometimes being used to "mask" the precursor's reactivity. federalregister.gov The strategy for bromination must therefore consider the electronic effects of the specific N-protecting group employed.
Synthesis via Ring-Closure Reactions Incorporating Bromine
An alternative to direct bromination is the construction of the piperidinone ring itself. While methods that incorporate a bromine atom during the cyclization to directly form the target compound are not widely reported, established syntheses for the core piperidin-4-one framework are well-documented. A subsequent bromination step would then be required.
Cyclization Pathways Leading to the Piperidinone Framework
The Mannich condensation is a classic and versatile method for the synthesis of piperidin-4-ones. chemrevlett.com This reaction typically involves the condensation of a compound with an active methylene (B1212753) group, an aldehyde, and an amine or ammonia (B1221849). This one-pot reaction assembles the piperidine ring efficiently.
More contemporary methods include gold-catalyzed cyclizations. For instance, N-homopropargyl amides can undergo a gold-catalyzed cyclization to form cyclic imidates, which can then be converted to piperidin-4-ones. nih.gov This provides a modular approach to constructing the piperidine skeleton. Other modern strategies for piperidine synthesis include intramolecular hydroamination/cyclization cascades. mdpi.com
Precursors and Reagents for Ring Formation
The success of ring-closure strategies hinges on the appropriate selection of precursors and reagents. For the classical Mannich synthesis of a piperidin-4-one ring, the key components are an amine, a ketone, and an aldehyde.
| Reaction Component | Example Precursor |
| Amine | Ammonium acetate |
| Ketone | Ethyl methyl ketone |
| Aldehyde | Substituted aromatic aldehydes |
Table 2: Typical precursors for the Mannich condensation to form substituted piperidin-4-ones. chemrevlett.com
For modern catalytic methods, such as the gold-catalyzed approach, the precursors are more complex, for example, N-homopropargyl amides derived from imines, propargyl Grignard reagents, and carboxylic acids. nih.gov Following the formation of the N-acetyl-4-piperidone ring via one of these methods, a regioselective bromination as described in section 2.1 would be performed to yield the final product.
Derivation from Simpler Brominated Piperidine or Piperidinone Precursors
A logical synthetic route involves the modification of a simpler, readily available brominated precursor. For example, the target compound could be synthesized by the N-acetylation of 3-bromo-piperidin-4-one. This precursor could potentially be formed and used as a salt, such as 3-bromo-piperidin-4-one hydrochloride. The final step would be the introduction of the acetyl group onto the piperidine nitrogen. This is a standard transformation in organic chemistry, typically achieved by reacting the secondary amine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acid byproduct. This approach separates the challenges of ring formation and bromination from the final N-functionalization step.
N-Acetylation of Bromopiperidin-4-one
The most direct route to this compound involves the N-acetylation of a precursor, 3-bromopiperidin-4-one (B1600526). This reaction introduces the acetyl group (-COCH3) onto the nitrogen atom of the piperidine ring.
A common method for N-acetylation is the use of acetic anhydride. nih.govnih.govmdpi.com This reagent is highly effective for acetylating amines. The reaction is often carried out in a suitable solvent, and in some cases, under reflux conditions to drive the reaction to completion. mdpi.com For instance, in the synthesis of related acetylated oxadiazolines, acetic anhydride was used as both the reagent and the reaction medium, with the mixture being heated under reflux for several hours. mdpi.com The use of acetic anhydride for N-acetylation is a well-established and versatile method in organic synthesis. nih.govnih.gov
Alternatively, acetyl chloride can be employed as the acetylating agent. Research has shown that in certain acylation reactions, acetyl chloride can be a viable substitute for acetic anhydride. researchgate.net The choice between acetic anhydride and acetyl chloride often depends on the specific substrate, desired reaction conditions, and the reactivity of the starting material.
The selective N-acetylation of compounds containing multiple amine groups, such as peptides, can be achieved by carefully controlling the reaction conditions. nih.gov By managing the amount of acetic anhydride and maintaining a low temperature (e.g., 0°C), it is possible to preferentially acetylate the α-amino group over the ε-amino groups of lysine (B10760008) residues. nih.gov This principle of selectivity through controlled conditions can be relevant in the synthesis of this compound if competing reactive sites are present.
| Reagent | Typical Conditions | Reference |
| Acetic Anhydride | Reflux in neat reagent or with a solvent. | nih.govmdpi.com |
| Acetyl Chloride | Can be used as an alternative to acetic anhydride. | researchgate.net |
Functional Group Interconversions Leading to the Target Compound
Functional group interconversion (FGI) represents a strategic approach in organic synthesis where one functional group is transformed into another. imperial.ac.uk This is particularly useful when the direct introduction of a specific group is challenging. In the context of this compound synthesis, FGI could involve the conversion of a different substituent at the 3-position to a bromine atom, either before or after the N-acetylation step.
One common FGI is the conversion of a hydroxyl group to a halide. ub.eduvanderbilt.edu For instance, a 3-hydroxypiperidin-4-one (B1424327) precursor could be treated with a brominating agent to introduce the bromine at the desired position. Reagents like phosphorus tribromide (PBr3) in pyridine (B92270) or a combination of triphenylphosphine (B44618) (Ph3P) and carbon tetrabromide (CBr4) are effective for converting alcohols to bromides. vanderbilt.edu
Another relevant FGI is the transformation of sulfonate esters into alkyl halides. ub.eduvanderbilt.edu Sulfonates, such as tosylates or mesylates, are excellent leaving groups and can be readily displaced by a halide ion. vanderbilt.edu This two-step process would involve first converting a 3-hydroxy precursor to a sulfonate ester and then reacting it with a bromide source, like lithium bromide (LiBr) in dimethylformamide (DMF), to yield the 3-bromo derivative. ub.edu
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |
| Hydroxyl (-OH) | PBr3, pyridine | Bromo (-Br) | vanderbilt.edu |
| Hydroxyl (-OH) | Ph3P, CBr4 | Bromo (-Br) | vanderbilt.edu |
| Sulfonate Ester (-OSO2R) | LiBr, DMF | Bromo (-Br) | ub.edu |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to organic synthesis to develop more environmentally benign and sustainable processes. unibo.it This involves strategies such as using less hazardous reagents, minimizing waste, and employing catalytic methods.
Solvent-Free Reactions
A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions can lead to higher efficiency, easier product separation, and reduced environmental impact. researchgate.netekb.eg
In the context of acetylation, solvent-free protocols have been successfully developed. For example, the acetylation of phenols, alcohols, and thiols has been achieved using stoichiometric amounts of acetic anhydride under solvent-free conditions, sometimes with the aid of a catalyst. researchgate.net Similarly, the synthesis of certain chalcone (B49325) derivatives has been accomplished by grinding the reactants together in the absence of a solvent. ekb.eg The synthesis of 1,3-diynes has also been reported under solvent-free conditions using microwave irradiation, which can accelerate the reaction. researchgate.net These examples highlight the potential for developing a solvent-free synthesis of this compound, likely by reacting 3-bromopiperidin-4-one with acetic anhydride directly.
Catalytic Methods for Enhanced Selectivity and Yield
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy, reduced energy consumption, and enhanced selectivity. mdpi.com
In acylation reactions, various catalysts can be employed to improve efficiency. For instance, the preparation of 1-(acetyl bromide)pyrene, a related acylation process, utilizes a phase transfer catalyst and a Lewis acid catalyst (anhydrous aluminum chloride) to facilitate the reaction. google.com The use of a catalyst can allow the reaction to proceed under milder conditions and with greater control.
For bromination reactions, which could be part of an FGI strategy, green methods are also being explored. Electrocatalytic methods have been developed for the synthesis of 4-bromopyrazoles, where an electrochemical process avoids the need for excess brominating agents. sioc-journal.cn Another approach involves the use of recyclable ionic liquids, such as pentylpyridinium tribromide, which can act as both the solvent and the catalyst for oxidative dimerization reactions. mdpi.com The development of catalytic systems for the synthesis of 1,3,4-oxadiazines from acylhydrazides, involving aerobic oxidation catalyzed by a NOx system, further demonstrates the power of catalysis in creating efficient and greener synthetic routes. mdpi.com These innovative catalytic approaches could potentially be adapted for the synthesis of this compound, leading to more sustainable manufacturing processes.
Chemical Reactivity and Transformation Mechanisms of 1 Acetyl 3 Bromopiperidin 4 One
Reactivity at the Bromine Center
The primary site of reactivity on 1-Acetyl-3-bromopiperidin-4-one, beyond the carbonyl group, is the carbon atom bonded to the bromine. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the C3 carbon, making the C-Br bond susceptible to cleavage. This reactivity is harnessed in both nucleophilic substitution and organometallic coupling reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction class for this compound, where a nucleophile replaces the bromide leaving group. These reactions are pivotal for installing a wide array of functional groups at the 3-position of the piperidone core.
The substitution of the bromine atom in this compound can proceed through either an S_N1 or S_N2 mechanism, with the operative pathway being highly dependent on the reaction conditions, particularly the nature of the nucleophile. chemguide.co.uk
The substrate itself is a secondary α-bromo ketone. Secondary halides can undergo both S_N1 and S_N2 reactions. masterorganicchemistry.com The S_N2 (Substitution, Nucleophilic, Bimolecular) pathway involves a concerted, single-step mechanism where the nucleophile attacks the carbon center at the same time as the bromide ion departs. youtube.com This pathway is favored by strong nucleophiles. youtube.com The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
Conversely, the S_N1 (Substitution, Nucleophilic, Unimolecular) pathway is a two-step process. masterorganicchemistry.com It begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This intermediate is then rapidly attacked by the nucleophile. masterorganicchemistry.com This mechanism is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. masterorganicchemistry.com The rate of an S_N1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com
For this compound, the presence of the adjacent carbonyl group can influence the reaction pathway. While the carbonyl group is electron-withdrawing, which can destabilize an adjacent carbocation and thus disfavor the S_N1 pathway, it can also facilitate the S_N2 reaction. researchgate.net The reaction of α-haloketones with nucleophiles can occur through direct substitution, carbonyl addition, or proton abstraction. researchgate.net
The stereochemical outcome of nucleophilic substitution is directly linked to the reaction mechanism. An S_N2 reaction proceeds with a defined stereochemical consequence: inversion of configuration at the chiral center. masterorganicchemistry.comyoutube.com This occurs because the nucleophile must attack from the side opposite to the leaving group (backside attack). youtube.com
In contrast, an S_N1 reaction typically leads to racemization, producing a mixture of retention and inversion products. masterorganicchemistry.com This is because the intermediate carbocation is planar, allowing the nucleophile to attack from either face with nearly equal probability. masterorganicchemistry.com
In conformationally restricted systems like the piperidine (B6355638) ring, steric factors can significantly influence the direction of nucleophilic attack. For instance, studies on conformationally-fixed cyclohexanones have shown that stereochemical factors can greatly affect reactivity in S_N2 reactions. researchgate.net The specific conformation of the piperidone ring in this compound will play a crucial role in directing the incoming nucleophile, potentially leading to a high degree of stereoselectivity even in cases where both mechanistic pathways might be plausible. The development of stereoselective substitutions at tertiary and quaternary carbon centers is an area of significant research, highlighting the importance and complexity of controlling stereochemical outcomes. nih.gov
Organometallic Coupling Reactions
Organometallic coupling reactions represent a powerful and versatile strategy for forming new carbon-carbon and carbon-heteroatom bonds. For this compound, these palladium-catalyzed reactions provide efficient routes to arylated, and alkylated piperidone derivatives.
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. youtube.comyoutube.com The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are particularly relevant for the functionalization of this compound.
The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds by coupling an amine with a halide. nih.gov This reaction is instrumental in synthesizing N-aryl and N-alkyl piperidones from this compound. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. A variety of palladium precatalysts, phosphine (B1218219) ligands, and bases can be employed to optimize the reaction for specific substrates. rsc.orgnih.govnih.gov The choice of ligand is crucial, with bulky, electron-rich phosphine ligands like XPhos, RuPhos, and SPhos often providing excellent results. nih.govnih.gov
The Suzuki-Miyaura coupling reaction forms carbon-carbon bonds by coupling an organoboron reagent (like a boronic acid or ester) with a halide. libretexts.org This reaction allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 3-position of the piperidone ring. nih.gov The general mechanism also proceeds via oxidative addition of Pd(0) to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination. libretexts.org The reaction conditions, including the palladium source, ligand, and base, are critical for achieving high yields and tolerating various functional groups. nih.govnih.gov
Below are representative conditions for these coupling reactions, demonstrating their applicability to bromo-heterocyclic systems which are analogous to this compound.
Table 1: Representative Conditions for Palladium-Catalyzed Coupling Reactions of Bromo-Heterocycles
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Buchwald-Hartwig | 2-Bromo-6-methyl pyridine (B92270) | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 |
| Buchwald-Hartwig | 4-Bromotoluene | Morpholine | [Pd-XPhos]₂[BF₄]₂ | NaOBuᵗ | 1,4-Dioxane | 100 | >99 |
| Suzuki-Miyaura | 3-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 80 | 77 |
| Suzuki-Miyaura | 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | 1,4-Dioxane | 110 (MW) | 88 |
Data sourced from various studies on analogous bromo-heterocyclic compounds to illustrate typical reaction conditions. rsc.orgnih.govchemspider.comchemrxiv.org
Organocuprate reagents, such as Gilman reagents (R₂CuLi), are soft nucleophiles that are highly effective for forming carbon-carbon bonds. youtube.commasterorganicchemistry.com They are particularly known for their ability to undergo conjugate addition to α,β-unsaturated carbonyls and to participate in S_N2 reactions with alkyl halides. masterorganicchemistry.com
In the context of this compound, an organocuprate can act as a potent nucleophile to displace the bromide ion. youtube.com This reaction proceeds via an S_N2 mechanism, leading to the formation of a new carbon-carbon bond at the 3-position of the piperidone ring. youtube.com A key advantage of Gilman reagents is their lower basicity and reactivity towards carbonyl groups compared to Grignard or organolithium reagents, which would likely add to the ketone at C4. masterorganicchemistry.comyoutube.com This chemoselectivity allows for the specific substitution at the C3 position while leaving the C4-keto group intact. youtube.com
The general transformation can be represented as:
This compound + R₂CuLi → 1-Acetyl-3-alkyl-piperidin-4-one + RCu + LiBr
This reaction provides a direct method for the alkylation of the piperidone core, complementing the arylation and alkylation methods provided by palladium-catalyzed couplings.
Enolization and Enolate Chemistry
Rearrangement Reactions
Rearrangement reactions of this compound provide pathways to novel molecular scaffolds, most notably through ring contraction.
The Favorskii rearrangement is a characteristic reaction of α-halo ketones, which, in the case of cyclic substrates like this compound, typically results in a ring contraction. wikipedia.orgyoutube.com This reaction is initiated by a base, which removes a proton from the α'-carbon (C-5), the carbon on the opposite side of the carbonyl from the halogen. youtube.com The resulting enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom, displacing the bromide and forming a highly strained bicyclic cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com
Subsequent nucleophilic attack by the base (e.g., hydroxide (B78521) or alkoxide) on the cyclopropanone's carbonyl carbon leads to the opening of the three-membered ring. youtube.com The regioselectivity of this ring-opening is crucial and generally proceeds to form the more stable carbanion intermediate. youtube.com For the intermediate derived from this compound, cleavage of the bond between the original C-3 and C-4 carbons would generate a carbanion at the C-3 position, which is then protonated by the solvent.
When an alkoxide such as sodium methoxide (B1231860) is used as the base, the final product is a methyl ester of the corresponding N-acetylproline derivative (a five-membered ring). wikipedia.org If hydroxide is used, a carboxylate salt is formed, which upon acidic workup yields the carboxylic acid. wikipedia.org Research has demonstrated that the Favorskii rearrangement of bromopiperidin-4-one derivatives serves as a general and effective route to produce various substituted pyrroline (B1223166) and pyrrolidine (B122466) compounds. researchgate.net
In cases where the α'-carbon is not enolizable (i.e., has no hydrogens), the reaction may proceed through an alternative mechanism sometimes called the quasi-Favorskii or pseudo-Favorskii rearrangement, though this is not the primary pathway for this substrate. wikipedia.org
While ring contraction via the Favorskii rearrangement is a well-established pathway for α-halo ketones, ring expansion reactions are also a possibility for certain heterocyclic systems, although they are not as commonly documented for this compound. Such transformations would lead to seven-membered ring systems like hexahydroazepine derivatives. The mechanisms for these expansions typically involve nucleophilic attack followed by skeletal rearrangement.
Theoretically, ring expansion could be initiated by a nucleophile attacking the carbonyl carbon. A subsequent rearrangement, potentially involving the migration of the C3-C4 bond and displacement of the bromide ion, could lead to an enlarged ring. The specific conditions and the nature of the nucleophile would be critical in directing the reaction toward this pathway over other competing reactions like direct substitution or elimination. However, specific examples of this transformation for this compound are not prevalent in the reviewed literature, with ring contraction being the dominant rearrangement pathway.
Ring Expansion and Contraction Pathways
Acid- and Base-Catalyzed Transformations
Both acidic and basic conditions can promote significant transformations of this compound, affecting its stability and reactivity.
Under base-catalyzed conditions, the primary reaction is the Favorskii rearrangement as described above. The base promotes the formation of an enolate at the C-5 position, initiating the ring contraction sequence. youtube.com It is important that the base is strong enough to deprotonate the α'-carbon but does not exclusively favor other reaction pathways like elimination to form an α,β-unsaturated ketone.
Under acid-catalyzed conditions, the reactivity pattern is different. The first step is the protonation of the carbonyl oxygen, which facilitates the formation of an enol tautomer. libretexts.orgmasterorganicchemistry.com This enol is the key intermediate in acid-catalyzed α-halogenation. While the starting material is already halogenated, these conditions can be relevant for related substitution reactions. libretexts.org
A significant acid-catalyzed transformation involving this compound is its use in a modified Fischer indole (B1671886) synthesis to produce γ-carbolines (5H-pyrido[4,3-b]indoles). thieme-connect.de In this reaction, the piperidinone derivative reacts with an arylhydrazine in an acidic medium. The presence of the bromine atom in the ketone component is crucial, as it facilitates the subsequent aromatization step, allowing the fully aromatic γ-carboline to be formed directly without a separate dehydrogenation step. thieme-connect.de
Chemo- and Regioselectivity in Complex Reaction Systems
The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its reactions.
Regioselectivity of Enolate Formation: In base-catalyzed reactions, there are two α-carbons (C-3 and C-5) that could potentially be deprotonated. However, the C-3 carbon is attached to an electron-withdrawing bromine atom, which increases the acidity of the C-3 proton. Conversely, the C-5 protons are generally less sterically hindered. For the Favorskii rearrangement, deprotonation must occur at the C-5 position (the α'-position) to enable the intramolecular cyclization. youtube.com This is the kinetically favored deprotonation site in many systems.
Regioselectivity of Ring Opening: As mentioned in the context of the Favorskii rearrangement, the opening of the bicyclic cyclopropanone intermediate is also regioselective. The ring opens to form the more stable carbanion, which dictates the final structure of the contracted ring product. youtube.com
Chemoselectivity: In reactions with nucleophiles, there are at least two primary electrophilic sites: the carbonyl carbon (C-4) and the carbon bearing the bromine (C-3). nih.gov A hard nucleophile might preferentially attack the carbonyl carbon, whereas a softer nucleophile might favor an SN2 reaction at C-3. In the Fischer indole synthesis, the reaction proceeds chemoselectively at the ketone's carbonyl group to form the initial hydrazone, which then undergoes the characteristic researchgate.netresearchgate.net-sigmatropic rearrangement. thieme-connect.de The bromine's role in this case is to facilitate the final aromatization step.
Derivatization Strategies and Analogue Synthesis
Modification of the Bromine Substituent
The bromine atom at the C3 position, being alpha to the carbonyl group, is activated for nucleophilic substitution reactions. This reactivity is a cornerstone for introducing diverse functional groups into the piperidinone ring.
The C-Br bond in α-bromo ketones is susceptible to cleavage by a variety of nucleophiles. This allows for the direct displacement of the bromide to generate a range of 3-substituted piperidinone derivatives. Common nucleophiles used in such reactions include amines, thiols, and azides, leading to the formation of α-amino ketones, α-thio ketones, and α-azido ketones, respectively.
The reaction of an α-bromo ketone with a primary or secondary amine is a direct method for the synthesis of α-amino ketones colab.ws. This nucleophilic substitution typically proceeds under basic conditions to neutralize the hydrogen bromide byproduct. For instance, reacting 1-Acetyl-3-bromopiperidin-4-one with various amines can yield a library of 3-amino-piperidin-4-one derivatives. Similarly, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further transformed, for example, via reduction to an amine or through cycloaddition reactions nih.gov.
Table 1: Representative Nucleophilic Substitution Reactions at C3 This table is illustrative and based on general reactivity of α-bromo ketones.
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Piperidine (B6355638) | 1-Acetyl-3-(piperidin-1-yl)piperidin-4-one |
| Thiol | Sodium thiophenoxide | 1-Acetyl-3-(phenylthio)piperidin-4-one |
| Azide | Sodium Azide (NaN₃) | 1-Acetyl-3-azidopiperidin-4-one |
| Hydroxide (B78521) | Sodium Hydroxide | 1-Acetyl-3-hydroxypiperidin-4-one |
Vicinal amino alcohols are a crucial structural motif in many natural products and pharmaceuticals organic-chemistry.orgresearchgate.net. The this compound scaffold serves as a valuable precursor for these structures. A common synthetic route involves two key steps:
Nucleophilic substitution: The bromine atom is first displaced by an amine to form the corresponding α-amino ketone, as described previously colab.ws.
Carbonyl reduction: The resulting ketone at the C4 position is then reduced to a hydroxyl group.
The reduction of the carbonyl group can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can often be controlled, leading to specific diastereomers of the final vicinal amino alcohol product researchgate.net. This two-step process provides a versatile method for accessing a diverse range of 1,2-amino alcohol derivatives embedded within the piperidine ring structure.
Functionalization at the Carbonyl Position
The ketone at the C4 position is a versatile functional group that can undergo a wide range of reactions, including condensation with nitrogen nucleophiles and protection via ketal formation.
The carbonyl group of this compound readily reacts with primary amines and related compounds to form imines or oximes. The formation of an oxime is a common derivatization, achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or pyridine (B92270) orgsyn.orgresearchgate.net. This reaction is typically straightforward and results in high yields of the corresponding oxime derivative nih.govresearchgate.net. Oximes are stable, crystalline compounds that are useful for the characterization of carbonyl compounds and can also serve as intermediates for further transformations, such as the Beckmann rearrangement researchgate.net.
Table 2: Typical Conditions for Oxime Formation This table represents a general procedure for oximation of ketones.
| Reactant | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| This compound | Hydroxylamine hydrochloride, Sodium hydroxide | Water/Ethanol | 0-25°C | This compound oxime |
The carbonyl group can be protected to prevent its reaction in subsequent synthetic steps. A common strategy is the formation of a cyclic ketal by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) organic-chemistry.org. The reaction is typically performed under conditions where water is removed to drive the equilibrium towards the product. These ketal protecting groups are stable to a wide range of reagents, particularly bases and nucleophiles, but can be easily removed by treatment with aqueous acid to regenerate the ketone organic-chemistry.orgresearchgate.net.
Transformations of the N-Acetyl Group
The N-acetyl group provides stability to the piperidine ring but can also be removed or modified to generate further analogues. The hydrolysis of the amide bond is the most common transformation. This deacetylation can be achieved under harsh acidic or basic conditions, which involves refluxing with strong acids like HCl or bases like NaOH etsu.edu.
However, such conditions may not be compatible with other functional groups in the molecule. Milder and more chemoselective methods have been developed. For example, Schwartz's reagent (zirconocene hydrochloride) has been shown to effectively cleave N-acetyl groups under neutral conditions at room temperature, tolerating many other common protecting groups nih.govresearchgate.netresearchgate.net. Another mild approach involves the use of cation exchange resins to catalyze the hydrolysis of acetyl groups nih.gov. Removal of the acetyl group yields the secondary amine, which can then be functionalized with a variety of other substituents through N-alkylation or N-acylation reactions, significantly expanding the range of accessible derivatives.
Table 3: Methods for N-Deacetylation This table summarizes common deacetylation methods applicable to N-acetyl amides.
| Method | Reagents | Conditions | Selectivity |
|---|---|---|---|
| Acid Hydrolysis | Concentrated HCl | Reflux | Low |
| Base Hydrolysis | 6M NaOH | Reflux | Low |
| Schwartz's Reagent | Cp₂Zr(H)Cl | Anhydrous THF, room temperature | High |
| Cation Exchange Resin | Dowex 50 (H⁺ form) | Heat | Moderate to High |
Deacetylation Strategies
The removal of the N-acetyl group from this compound is a critical step in the synthesis of various analogues, as it liberates the secondary amine for further functionalization. The choice of deacetylation method is crucial to avoid unwanted side reactions, particularly those involving the sensitive α-bromo ketone moiety.
A common and effective method for chemoselective deacetylation involves the use of reagents that specifically target the amide bond under mild conditions. For instance, a protocol utilizing trimethylsilyl iodide (Me₃SI) in the presence of an additive like potassium permanganate (KMnO₄) in methanol can achieve efficient deprotection of acetyl groups. nih.gov This method is known for its tolerance of a wide range of sensitive functional groups, which would be advantageous in preserving the integrity of the bromopiperidinone core. nih.gov
Another viable strategy is the use of sodium methoxide (B1231860) in methanol. This method is often employed for the deacetylation of N-acetylated compounds. nih.gov The reaction proceeds under basic conditions, and careful control of reaction time and temperature is necessary to prevent degradation of the starting material.
| Reagent System | Solvent | Temperature | Key Advantages |
| Me₃SI / KMnO₄ | Methanol | 25 °C | High chemoselectivity, mild conditions, tolerance of sensitive functional groups. nih.gov |
| Sodium Methoxide | Methanol | Room Temperature | Readily available reagents, straightforward procedure. nih.gov |
N-Alkylation and N-Acylation Reactions for Diverse Analogues
Following deacetylation to yield 3-bromopiperidin-4-one (B1600526), the resulting secondary amine is a nucleophilic handle for a variety of N-alkylation and N-acylation reactions, leading to a diverse library of analogues.
N-Alkylation: The introduction of alkyl, arylalkyl, or other substituted groups on the nitrogen atom can significantly impact the biological activity of the resulting compounds. nih.gov Standard N-alkylation conditions typically involve the use of an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). fabad.org.tr The choice of base and solvent can be optimized to achieve high yields and minimize side reactions. The regioselectivity of alkylation on the nitrogen versus other potentially reactive sites is a key consideration. odu.edu
N-Acylation: N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and influence the molecule's conformation and binding properties. Acylation can be achieved using various acylating agents, including acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using activating agents. arkat-usa.org For instance, the reaction of the deacetylated piperidinone with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) in a solvent such as dichloromethane (CH₂Cl₂) is a common method for N-acylation. nih.gov
| Reaction Type | Reagents | Base | Solvent |
| N-Alkylation | Alkyl Halide | K₂CO₃ or Cs₂CO₃ | DMF |
| N-Acylation | Acyl Chloride | Triethylamine | Dichloromethane |
| N-Acylation | Carboxylic Acid | Coupling Agents (e.g., DCC, HATU) | Various |
Synthesis of Spirocyclic Systems Incorporating the Piperidinone Core
The synthesis of spirocyclic compounds, which contain a common atom in two rings, has gained significant attention in medicinal chemistry due to their unique three-dimensional structures. The this compound core is a valuable starting material for the construction of novel spiropiperidine systems.
Cycloaddition Reactions
[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered rings. uchicago.edu The enone functionality within the piperidinone ring can act as a dipolarophile in reactions with 1,3-dipoles. For example, the reaction with azomethine ylides, generated in situ from the condensation of an α-amino acid and an aldehyde, can lead to the formation of spiropyrrolidinyl-piperidinone scaffolds. semanticscholar.org The regioselectivity of such cycloadditions is a critical aspect, and can often be controlled by the choice of reactants and reaction conditions. nih.gov
Another important class of cycloadditions is the [4+2] or Diels-Alder reaction. While the piperidinone core itself is not a typical diene or dienophile for this reaction, it can be functionalized to participate in such transformations. For instance, conversion of the ketone to a reactive exocyclic diene could enable subsequent cycloaddition with a dienophile to construct a spirocyclic system.
Intramolecular Ring-Forming Reactions
The presence of the bromine atom at the C3 position provides a handle for intramolecular cyclization reactions to form spirocyclic systems. For instance, after N-alkylation of the deacetylated piperidinone with a chain containing a nucleophilic group, an intramolecular nucleophilic substitution of the bromide can lead to the formation of a new ring fused at the C3 position, resulting in a spirocyclic structure. nih.gov
Alternatively, intramolecular cyclization can be mediated by radical reactions or transition metal catalysis. The key is the strategic introduction of a side chain on the nitrogen or at another position of the piperidinone ring that can participate in a ring-closing reaction. rsc.org
Scaffold Diversity through Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, are highly efficient for generating molecular diversity. mdpi.com The this compound scaffold can be envisioned as a key building block in the design of novel MCRs.
For instance, the piperidinone could act as the ketone component in a Biginelli-type reaction or a Hantzsch-type dihydropyridine (B1217469) synthesis, leading to the formation of fused heterocyclic systems. The α-bromo ketone functionality can also be exploited. For example, it could react with a binucleophile in a multi-component setup to construct complex heterocyclic architectures. chemrevlett.com
The development of novel MCRs involving this compound or its derivatives could provide rapid access to libraries of structurally diverse compounds with potential biological activities. nih.govresearchgate.net
Applications of 1 Acetyl 3 Bromopiperidin 4 One in Complex Molecule Synthesis
As a Versatile Building Block for Heterocyclic Scaffolds
The chemical reactivity of 1-acetyl-3-bromopiperidin-4-one, characterized by its electrophilic carbonyl carbon, the adjacent carbon bearing a labile bromine atom, and the nucleophilic potential of the enolizable positions, enables its use in the synthesis of a wide array of heterocyclic systems. This compound serves as a template upon which further rings and functional groups can be elaborated.
The piperidine (B6355638) ring is a fundamental structural motif found in a vast number of natural products and pharmaceuticals. nih.gov this compound is an ideal precursor for creating a variety of substituted piperidines. The bromine atom can be displaced by a range of nucleophiles, and the ketone can undergo reactions such as reduction, olefination, or reductive amination. For instance, reaction with N-bromosuccinimide (NBS) in the presence of an alcohol can lead to the formation of trisubstituted piperidines, demonstrating the potential for creating highly decorated scaffolds. nih.gov While many methods focus on the initial formation of the piperidine ring itself, the functionalization of pre-existing piperidone scaffolds like this one provides a direct route to complex derivatives. nih.govrsc.org
The synthesis of seven-membered azepane rings can be accomplished through ring expansion of six-membered piperidine precursors. One classic method that could be applied to this compound is the Favorskii rearrangement. Treatment of this α-halo ketone with a base could induce a rearrangement to form a carboxylic acid derivative of an azepane, providing access to this less common but pharmaceutically relevant heterocyclic system. While direct literature examples for this specific substrate are not prevalent, the principle of piperidine ring expansion is a known strategy for azepane synthesis. nih.gov
The bifunctional nature of this compound makes it a prime candidate for condensation reactions with dinucleophiles to construct fused heterocyclic systems. For example, reaction with a compound containing both a thiol and an amine group, such as thiooxamide ethyl ester, can lead to the formation of a thiazolo[5,4-c]pyridine (B153566) core. This type of reaction, known as the Hantzsch pyridine (B92270) synthesis, is a powerful tool for building pyridine rings and their fused analogues. chemtube3d.comwikipedia.orgorganic-chemistry.org The general reaction involves the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source, but can be adapted for α-halo ketones to build fused thiazole (B1198619) rings. wikipedia.orgnih.govnih.gov This approach highlights the utility of the compound in creating bicyclic scaffolds of medicinal interest.
Table 1: Potential Reactions for Heterocycle Synthesis
| Reaction Type | Reagents/Conditions | Resulting Scaffold |
| Nucleophilic Substitution | Various Nucleophiles (e.g., amines, thiols) | Substituted Piperidines |
| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Azepane Derivatives |
| Hantzsch-type Condensation | Dinucleophiles (e.g., thioamides) | Fused Heterocycles (e.g., Thiazolopyridines) |
Role in the Synthesis of Natural Product Cores (General Principles)
Many biologically active natural products, particularly alkaloids, contain piperidine or related heterocyclic cores. This compound serves as a valuable synthetic starting point for accessing analogues of such natural products. A prominent example is the potent analgesic, epibatidine (B1211577), an alkaloid isolated from the skin of an Ecuadorian poison frog. nih.gov The synthesis of various epibatidine analogues has been a subject of intense research to separate its analgesic properties from its toxicity. rsc.orgnih.govnih.gov The core structure of many of these analogues is a 7-azabicyclo[2.2.1]heptane or an 8-azabicyclo[3.2.1]octane system. rsc.orgnih.gov Synthetic strategies towards these bridged and fused ring systems can employ piperidone-based building blocks, where intramolecular cyclization reactions are key steps. nih.govresearchgate.netresearchgate.net The functional handles on this compound allow for the attachment of necessary side chains and subsequent ring-closing reactions to form the complex bicyclic cores of these natural product analogues.
Enabling Stereocontrolled Construction of Molecular Complexity
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the ability to control the three-dimensional arrangement of atoms during synthesis is crucial. The carbonyl group at the 4-position of this compound allows for stereoselective transformations. For example, stereocontrolled reduction of the ketone can yield either the axial or equatorial alcohol, depending on the choice of reducing agent and reaction conditions. This newly formed stereocenter can then direct the stereochemical outcome of subsequent reactions. Furthermore, asymmetric syntheses can be designed to produce enantiomerically enriched 3-substituted piperidines, which are valuable components of many pharmaceuticals. nih.gov While a general route to these chiral piperidines is still sought after, methods like Rh-catalyzed asymmetric reductive Heck reactions on related dihydropyridine (B1217469) systems have shown great promise, highlighting the importance of developing stereoselective methods for piperidine functionalization. nih.gov
Utility in Fragment-Based Synthesis Approaches
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in pharmaceutical research. researchgate.netnih.gov This approach uses small, low-complexity molecules, or "fragments," as starting points for building more potent and selective drug candidates. Piperidone-based scaffolds are considered valuable fragments due to their three-dimensional nature and their prevalence in known drugs. nih.govresearchgate.netacs.org this compound, with a molecular weight of 220.07 g/mol , fits the profile of a complex fragment. Its utility lies in its potential for controlled, vectoral elaboration. The reactive sites allow medicinal chemists to "grow" the fragment in specific directions to optimize binding interactions with a biological target, such as a protein or enzyme. researchgate.net The piperidine ring acts as a central scaffold, providing a defined orientation for the appended functional groups.
Stereochemical Aspects and Asymmetric Synthesis
Chirality in Substituted Piperidinone Systems
The piperidine (B6355638) ring itself is not planar and typically adopts a chair conformation to minimize steric and torsional strain. For 1-Acetyl-3-bromopiperidin-4-one, two chair conformations are possible, with the bromine atom occupying either an axial or an equatorial position. The conformational equilibrium is influenced by several factors, including the steric bulk of the bromine atom and the electronic effects of the N-acetyl group. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. However, the presence of the carbonyl group at C-4 and the acetyl group on the nitrogen can influence the ring's conformational preference and the rotational barrier around the N-C(O) bond. Detailed conformational analysis, often aided by computational studies and NMR spectroscopy, is essential for a comprehensive understanding of the molecule's ground-state geometry. researchgate.net
Diastereoselective Transformations Involving this compound
Once the chiral center at C-3 is established, it can direct the stereochemical outcome of subsequent reactions at other positions in the ring, a phenomenon known as diastereoselection.
Control of Stereochemistry at C-3
The initial bromination of 1-acetyl-4-piperidone (B160193) is a critical step in establishing the stereochemistry at C-3. The reaction typically proceeds through an enol or enolate intermediate. masterorganicchemistry.com Under acidic conditions, the reaction involves the formation of an enol, which then attacks molecular bromine. masterorganicchemistry.com The facial selectivity of this attack determines the stereochemistry of the resulting α-bromo ketone. While the bromination of an achiral starting material will produce a racemic mixture, the use of a chiral auxiliary or catalyst can, in principle, induce enantioselectivity.
In the absence of a chiral influence, the stereochemical course of the bromination is primarily governed by the steric environment of the enol intermediate. The approach of the brominating agent will generally occur from the less hindered face of the enol double bond.
Induction of Chirality from Existing Stereocenters
If the piperidine ring already contains a stereocenter, it can influence the stereochemical outcome of the bromination at C-3, leading to a mixture of diastereomers in unequal amounts. This substrate-controlled diastereoselectivity is a powerful tool in stereocontrolled synthesis.
Furthermore, the bromine atom at the chiral C-3 center can direct the stereochemistry of reactions at the adjacent C-4 carbonyl group. For instance, the reduction of the ketone can lead to the formation of two diastereomeric alcohols. The stereochemical outcome of such reductions is often governed by Felkin-Anh or other stereoelectronic models, where the incoming nucleophile (e.g., a hydride) attacks the carbonyl group from the less hindered face, taking into account the steric and electronic properties of the C-3 bromo substituent. Stereoselective reductions of substituted 4-piperidones have been achieved with high diastereoselectivity using reagents like sodium borohydride (B1222165) under specific conditions. epo.orgjustia.com
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure or enriched this compound is of paramount importance for its potential applications in the development of chiral drugs and other bioactive molecules. Several strategies can be envisioned to achieve this goal.
Chiral Catalysis in Bromination and Subsequent Reactions
A promising approach to enantiomerically enriched this compound is through the use of chiral catalysts. Organocatalytic asymmetric α-bromination of ketones has been successfully developed using chiral amines, such as derivatives of proline or diphenylpyrrolidine, which activate the substrate by forming a chiral enamine intermediate. rsc.org This enamine then reacts with an electrophilic bromine source, with the chiral catalyst directing the facial selectivity of the attack.
| Catalyst | Substrate | Brominating Agent | Solvent | Yield (%) | Enantiomeric Excess (%) |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Cyclohexanone | NBS | CCl4 | 85 | 96 |
| (5R)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | Propiophenone | NBS | Dioxane | 82 | 94 |
Table 1: Representative Examples of Organocatalytic Asymmetric α-Bromination of Ketones. Data is illustrative of the general strategy and not specific to this compound. rsc.org
Furthermore, chiral catalysts can be used in subsequent transformations of racemic or prochiral derivatives of this compound. For example, the asymmetric reduction of the C-4 ketone can be achieved using chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, leading to the formation of enantiomerically enriched 3-bromo-4-piperidinols.
Resolution Techniques for Chiral Intermediates
When an enantioselective synthesis is not feasible or efficient, the resolution of a racemic mixture of this compound or a chiral derivative can be employed.
Classical Resolution: This method involves the reaction of the racemic compound with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization. For piperidine derivatives, which are basic, chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid are commonly used as resolving agents. wikipedia.orggoogle.com After separation, the resolving agent is removed to yield the individual enantiomers.
Kinetic Resolution: In a kinetic resolution, the two enantiomers of a racemic mixture react with a chiral reagent or catalyst at different rates. This results in one enantiomer being consumed faster than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material and the chiral product. nih.govacs.org For example, enzymatic resolutions using lipases have been employed for the kinetic resolution of racemic piperidine derivatives. nih.govresearchgate.net Acylative kinetic resolution using chiral acylating agents is another effective method. rsc.org
| Chiral Reagent/Catalyst | Substrate | Reaction Type | Selectivity Factor (s) |
| (-)-Sparteine/s-BuLi | N-Boc-azetidine | Asymmetric lithiation-trapping | up to 98:2 er |
| Pig Liver Esterase | Racemic piperidine ester | Hydrolysis | - |
| (R)-2-phenoxypropanoic acid N-hydroxysuccinimide ester | Racemic 2-methylpiperidine | Acylation | 73 |
Table 2: Examples of Kinetic Resolution Strategies for Piperidine and Related Heterocycles. Data is for illustrative purposes. nih.govrsc.orgrsc.org
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.govnih.gov Racemic this compound or its derivatives can be directly separated on a suitable chiral column, providing access to both enantiomers in high purity.
Stereochemical Analysis of Reaction Products
A comprehensive review of publicly available scientific literature, including peer-reviewed journals and patent databases, reveals a notable absence of specific studies detailing the stereochemical analysis of reaction products derived directly from this compound. While the broader field of asymmetric synthesis of piperidine derivatives is well-documented, specific data regarding the enantiomeric excess (ee%) or diastereomeric ratios (dr) resulting from reactions involving this particular starting material are not presently available.
Research in the area of stereoselective reactions of closely related N-acyl-3-halopiperidin-4-ones is also limited in the public domain, preventing a comparative analysis or the extrapolation of expected stereochemical outcomes with a high degree of confidence. The stereochemistry of reactions involving piperidine rings is a complex field, influenced by factors such as the nature of the substituent on the nitrogen atom, the choice of catalyst, and the reaction conditions. The interplay of these factors dictates the facial selectivity of nucleophilic attack or other transformations at or adjacent to the stereogenic center created during a reaction.
Due to the lack of specific research findings on the stereochemical outcomes of reactions involving this compound, a data table of detailed research findings cannot be constructed. Further empirical studies are required to elucidate the stereochemical behavior of this compound in various chemical transformations.
Advanced Characterization and Computational Studies
Spectroscopic Techniques for Structural Elucidation of Complex Derivatives
The precise structure of 1-acetyl-3-bromopiperidin-4-one and its derivatives is confirmed through a combination of sophisticated spectroscopic methods. Each technique provides unique and complementary information, leading to an unambiguous structural assignment.
Advanced NMR Spectroscopy (e.g., 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the intricate structures of organic molecules. For derivatives of this compound, one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional (2D) NMR techniques are employed to map out the complete atomic connectivity and spatial arrangement.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For instance, in related piperidine (B6355638) structures, the acetyl methyl protons typically appear as a singlet, while the piperidine ring protons exhibit complex multiplets due to their diastereotopic nature and coupling with adjacent protons. chemicalbook.com The carbon attached to the bromine atom is expected to be shifted downfield in the ¹³C NMR spectrum due to the deshielding effect of the halogen. docbrown.info
2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in assembling the molecular framework.
COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the piperidine ring.
HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). rsc.org
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that protons are close to each other in space, which is crucial for determining the stereochemistry and preferred conformation of the piperidine ring. nih.gov For example, NOESY can distinguish between axial and equatorial orientations of substituents on the ring.
| NMR Technique | Information Obtained | Application to this compound Derivatives |
| ¹H NMR | Chemical environment and connectivity of protons. | Identifies signals for acetyl group, and piperidine ring protons. |
| ¹³C NMR | Number and type of carbon environments. | Confirms the presence of carbonyl, acetyl, and piperidine ring carbons. |
| COSY | ¹H-¹H coupling correlations. | Maps the connectivity of protons within the piperidine ring. |
| HSQC | ¹H-¹³C one-bond correlations. | Assigns specific protons to their directly attached carbons. |
| NOESY | Through-space proton-proton proximities. | Determines the relative stereochemistry and conformational preferences of the ring. nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. researchgate.net Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), enabling the differentiation between compounds with the same nominal mass but different molecular formulas. researchgate.net
For this compound, HRMS analysis would be expected to show a characteristic isotopic pattern for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes). The exact mass of the molecular ion ([M]+) or a protonated molecule ([M+H]+) would be measured and compared to the calculated mass for the proposed formula, C₇H₁₀BrNO₂. This confirmation is a critical step in the characterization of newly synthesized derivatives.
| Ion | Calculated Exact Mass | Expected Observation |
| [C₇H₁₀⁷⁹BrNO₂]+ | 221.9922 | High-resolution peak confirming the molecular formula. |
| [C₇H₁₀⁸¹BrNO₂]+ | 223.9902 | Isotopic peak corresponding to the heavier bromine isotope. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. rsc.org In this compound, several characteristic absorption bands would be expected.
The most prominent peaks would be due to the carbonyl (C=O) stretching vibrations. The ketone carbonyl within the piperidine ring and the amide carbonyl of the acetyl group would likely appear as strong absorptions in the region of 1650-1720 cm⁻¹. The exact position can give clues about the ring strain and electronic environment. The C-N bond of the amide and the C-Br bond would also show characteristic absorptions, typically in the fingerprint region (below 1500 cm⁻¹).
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide Carbonyl (N-C=O) | Stretching | ~1650 - 1680 |
| Ketone Carbonyl (C=O) | Stretching | ~1700 - 1720 |
| C-N | Stretching | ~1200 - 1350 |
| C-Br | Stretching | ~500 - 600 |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise spatial coordinates of each atom, bond lengths, bond angles, and torsional angles. nih.gov
For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the absolute stereochemistry of the chiral center at the C3 position. Furthermore, it provides a solid-state picture of the molecule's conformation, including the puckering of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the acetyl and bromo substituents. nih.gov This information is invaluable for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding or halogen bonding. nih.gov
Computational Chemistry and Molecular Modeling
Computational chemistry offers powerful tools to complement experimental data, providing insights into the dynamic behavior and electronic properties of molecules that can be difficult to study experimentally.
Conformational Analysis and Molecular Dynamics Simulations
While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution can be more flexible. Conformational analysis aims to identify the most stable conformations (lowest energy) of a molecule. For this compound, this would involve exploring the different possible chair and boat conformations of the piperidine ring and the rotational isomers of the N-acetyl group.
Molecular Dynamics (MD) simulations take this a step further by simulating the movement of atoms and molecules over time. nist.gov By solving Newton's equations of motion for a system of atoms, MD simulations can predict how the molecule behaves in a simulated environment (e.g., in a solvent like water). nih.gov These simulations can reveal:
The relative populations of different conformers at a given temperature.
The pathways and energy barriers for conformational changes.
The stability of the molecule and its interactions with solvent molecules. nist.govresearchgate.net
For derivatives of this compound, MD simulations can help understand how modifications to the structure affect its flexibility and preferred shape, which is crucial for applications where molecular recognition is important. chemicalbook.comresearchgate.net
| Computational Method | Purpose | Insights for this compound |
| Conformational Analysis | Identify low-energy conformers. | Predict the most stable chair/boat conformations and acetyl group orientation. |
| Molecular Dynamics (MD) | Simulate atomic motion over time. | Understand the dynamic behavior, conformational flexibility, and solvent interactions. nih.gov |
| Density Functional Theory (DFT) | Calculate electronic structure and properties. | Determine orbital energies (HOMO/LUMO) and electrostatic potential to predict reactivity. researchgate.net |
DFT Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions at the molecular level. mdpi.com For derivatives of piperidine, such as this compound, DFT calculations can be employed to map out the potential energy surfaces of various reaction pathways. This allows for the determination of transition state geometries and activation energies, which are crucial in understanding how a reaction proceeds. nih.gov
For instance, in reactions involving nucleophilic substitution at the C3 position, DFT can elucidate the energetics of both SN1 and SN2 pathways. The calculations would involve modeling the starting material, the nucleophile, the intermediate carbocation or the transition state, and the final product. The relative energies of these species would indicate the most probable reaction mechanism.
Similarly, for elimination reactions to form an α,β-unsaturated piperidinone, DFT can model the transition state of the E2 pathway or the stepwise E1 pathway. The influence of the solvent can also be incorporated into these models to provide a more accurate picture of the reaction in a specific medium. mdpi.com While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles from studies on other piperidine derivatives are directly applicable. nih.govmdpi.com
A hypothetical DFT study on the reaction of this compound with a nucleophile, such as azide (B81097), would likely show the transition state energies for the formation of the resulting azido-piperidinone. This information is invaluable for optimizing reaction conditions and predicting the feasibility of synthetic routes.
Prediction of Reactivity and Selectivity in Novel Transformations
Computational methods are instrumental in predicting how this compound will behave in new, unexplored chemical reactions. By analyzing the molecule's electronic properties, such as its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential map, chemists can predict its reactivity and the selectivity of its reactions.
The LUMO (Lowest Unoccupied Molecular Orbital) of this compound is expected to be localized around the C3-Br bond, indicating that this is the most electrophilic site and therefore the most susceptible to nucleophilic attack. The energy of the LUMO can be correlated with the compound's reactivity as an electrophile. mdpi.com
Furthermore, computational models can predict the regioselectivity and stereoselectivity of reactions. For example, in a reaction with a prochiral nucleophile, DFT calculations can predict which diastereomer will be preferentially formed by calculating the energies of the different transition states leading to each product. This predictive power is crucial for the design of synthetic strategies that yield specific isomers of a desired product. researchgate.net
The reactivity of the enolate of this compound in aldol (B89426) or Claisen-type reactions can also be modeled. These calculations can help predict the facial selectivity of the enolate's attack on an electrophile, providing insights into the stereochemical outcome of the reaction.
Quantitative Structure-Activity Relationships (QSAR) for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and materials science for designing new molecules with desired properties, without focusing on specific biological outcomes in this context. nih.govnih.gov Starting with a parent structure like this compound, a library of virtual analogues can be created by systematically modifying its chemical structure.
The process involves calculating a set of molecular descriptors for each analogue. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then developed to correlate these descriptors with a particular property of interest, which could be a physical property like solubility or a chemical property like reaction rate. nih.gov
For example, a QSAR model could be built to predict the reactivity of a series of 3-substituted-1-acetyl-piperidin-4-one analogues in a specific reaction. The model would take the form of an equation:
Property = c0 + c1Descriptor1 + c2Descriptor2 + ...
where 'c' represents the coefficients determined from the statistical analysis of the data.
This model can then be used to predict the property of new, unsynthesized analogues. This virtual screening process allows researchers to prioritize the synthesis of compounds that are most likely to have the desired characteristics, saving significant time and resources. nih.gov While a specific QSAR study on this compound is not readily found, the methodology is widely applied to piperidine and piperidinone derivatives for various applications. mdpi.com
Future Research Directions and Unexplored Reactivities
Development of Novel Synthetic Routes to 1-Acetyl-3-bromopiperidin-4-one
Current syntheses of this compound typically involve the bromination of N-acetyl-4-piperidone. While effective, future research could focus on developing more sustainable, efficient, and stereoselective routes. The exploration of greener methods, such as those employing deep eutectic solvents, has shown promise in the synthesis of related piperidin-4-one derivatives and could be adapted for this target molecule. researchgate.netasianpubs.org
Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step, represent a highly attractive strategy for synthesizing highly functionalized piperidines. tandfonline.com Future investigations could explore a one-pot synthesis starting from simpler, readily available precursors, potentially involving a Mannich-type reaction followed by a selective bromination step. chemrevlett.com The development of catalytic asymmetric bromination would be a significant advancement, providing access to enantiomerically pure this compound, a critical step for its potential use in medicinal chemistry.
| Proposed Synthetic Strategy | Potential Advantages | Key Research Focus |
| Green Synthesis | Reduced environmental impact, use of non-toxic solvents. researchgate.netasianpubs.org | Screening of deep eutectic solvents, optimization of reaction conditions. |
| Multicomponent Reactions | Increased efficiency, atom economy, rapid access to diversity. tandfonline.com | Design of novel multicomponent reaction cascades. |
| Catalytic Asymmetric Bromination | Access to enantiopure material for chiral drug development. | Development of chiral catalysts and optimization of stereoselectivity. |
Exploration of Unconventional Reaction Pathways and Conditions
The reactivity of this compound is largely dictated by the electrophilic carbon of the α-bromoketone and the nucleophilic nitrogen after potential deacetylation. Future research should venture into unconventional reaction pathways to unlock new synthetic possibilities.
The use of photochemistry could lead to novel transformations. The photolysis of α-haloketones is known to generate radical intermediates, which could participate in unique cyclization or addition reactions. nih.gov Similarly, electrochemical methods offer a green alternative for inducing reactions, such as the reductive coupling or functionalization of the carbon-bromine bond.
Furthermore, exploring reactions under high pressure or in supercritical fluids could alter reaction selectivities and rates, potentially leading to products that are not accessible under standard conditions. The influence of microwave irradiation on reaction times and yields for transformations involving this substrate also warrants investigation.
Expanding the Scope of Derivatization and Scaffold Construction
The true synthetic utility of this compound lies in its potential as a building block for a diverse range of more complex molecules. The α-bromo position is a prime handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. nih.gov Future work should systematically explore reactions with various nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based reagents, to build a library of novel piperidine (B6355638) derivatives.
The ketone functionality at the 4-position offers another site for derivatization, such as through Wittig reactions, reductive aminations, or the formation of hydrazones and oximes. chemrevlett.com These modifications can be used to introduce further diversity and to construct spirocyclic or fused-ring systems. For instance, intramolecular reactions between a substituent introduced at the 3-position and the ketone at the 4-position could lead to novel bicyclic scaffolds. The development of one-pot procedures that functionalize both the 3- and 4-positions would be a particularly efficient approach to complex molecule synthesis. acs.org
| Derivatization Site | Potential Reactions | Resulting Structures |
| C3-Bromine | Nucleophilic substitution (e.g., with amines, thiols, azides). nih.govacs.org | 3-Substituted piperidin-4-ones. |
| C4-Ketone | Wittig reaction, reductive amination, condensation. chemrevlett.com | 4-Alkylidene piperidines, 4-amino piperidines, fused heterocycles. |
| N1-Acetyl | Deacetylation followed by N-alkylation or N-arylation. | N-Substituted 3-bromopiperidin-4-ones. |
Applications in Advanced Material Synthesis (General)
While the primary focus for many heterocyclic compounds is medicinal chemistry, the unique structural and electronic properties of this compound and its derivatives suggest potential applications in materials science. The piperidine scaffold is known to be a component in various functional materials. icrowdnewswire.com
Future research could investigate the incorporation of this compound into polymer backbones. The bifunctional nature of its derivatives (e.g., after converting the ketone to a vinyl group and utilizing the bromine for coupling) could allow for their use as monomers in polymerization reactions. The resulting polymers may exhibit interesting properties, such as thermal stability, conductivity, or specific binding capabilities.
Furthermore, the ability of the piperidine nitrogen and the ketone oxygen to coordinate with metal ions suggests that derivatives of this compound could be explored as ligands for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, or sensing.
Computational Design of New Reactivities and Selectivities for the Core Structure
Computational chemistry offers a powerful tool to predict and understand the behavior of this compound, guiding future experimental work. up.ac.za Density Functional Theory (DFT) calculations can be employed to model the conformational preferences of the piperidine ring, which are known to influence reactivity. researchgate.netnih.govacs.org
Future computational studies could focus on modeling the transition states of various potential reactions to predict their feasibility and selectivity. For example, the regioselectivity of nucleophilic attack at the α-carbon versus the carbonyl carbon can be investigated. up.ac.za Computational screening of different catalysts for asymmetric reactions could accelerate the development of stereoselective synthetic methods.
Moreover, molecular dynamics simulations could be used to study the interactions of derivatives of this compound with biological targets or within a material matrix. nih.gov This could aid in the rational design of new compounds with specific desired properties, be it for pharmaceutical applications or in the realm of advanced materials.
| Computational Method | Research Application | Potential Insights |
| Density Functional Theory (DFT) | Reaction mechanism and selectivity studies. up.ac.zanih.gov | Prediction of reaction barriers, stable intermediates, and product ratios. |
| Conformational Analysis | Understanding the 3D structure and its influence on reactivity. researchgate.netnih.gov | Identification of the most stable conformers and their energetic profiles. |
| Molecular Dynamics (MD) | Simulating interactions with other molecules or materials. nih.gov | Elucidation of binding modes and prediction of material properties. |
Q & A
Q. Table 1: Optimal Reaction Conditions for this compound Synthesis
| Parameter | Optimal Value | Source |
|---|---|---|
| Temperature | 45°C | Factorial Design |
| Solvent | THF | Reactor Design |
| Catalyst (Pd/C) | 10 mol% | Kinetic Studies |
Q. Table 2: Hazard Classification of this compound
| Hazard Code | Description | Reference |
|---|---|---|
| H315 | Causes skin irritation | Safety Data |
| H319 | Causes serious eye irritation | Safety Data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
